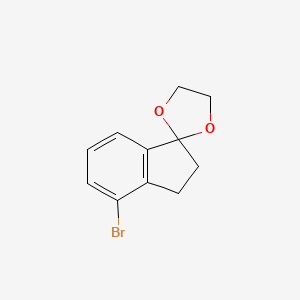

4-Bromo-indan-1-one 1,2-ethanediol ketal

Description

Significance of Indanone Derivatives as Core Scaffolds

Indanone derivatives are integral components of many biologically active compounds and functional materials. nih.gov They are found in natural products exhibiting antiplasmodial, cytotoxic, and antifungal activities. nih.gov The rigid indanone skeleton is often used as a template to orient functional groups in a specific three-dimensional arrangement, which is crucial for their interaction with biological targets. Consequently, indanone derivatives have been explored for their potential in treating a range of conditions, including cancer and neurodegenerative diseases like Alzheimer's. nih.govchemicalbook.com Beyond medicinal chemistry, these derivatives are also employed in the development of organic functional materials, such as those used in organic light-emitting diodes (OLEDs) and as dyes and fluorophores. nih.gov

Role of Protective Group Strategies in Indanone Chemistry

In the multi-step synthesis of complex molecules containing the indanone framework, the reactivity of the ketone functional group can interfere with desired transformations at other sites in the molecule. To overcome this, chemists employ protecting group strategies. A protecting group temporarily masks the ketone, rendering it inert to specific reaction conditions.

A common and effective method for protecting ketones is the formation of a ketal. The reaction of a ketone with a diol, such as 1,2-ethanediol (B42446) (ethylene glycol), in the presence of an acid catalyst, results in the formation of a cyclic ketal. This ketal is stable under basic and nucleophilic conditions, allowing chemists to perform reactions on other parts of the molecule without affecting the carbonyl group. Subsequently, the ketone can be regenerated by acidic hydrolysis, a process known as deprotection. The 1,2-ethanediol ketal is a particularly useful protecting group due to its ease of formation and removal.

Overview of Halogenated Indanone Derivatives in Advanced Synthesis

The introduction of a halogen atom, such as bromine, onto the indanone scaffold significantly enhances its synthetic utility. Halogenated indanones, like 4-bromo-1-indanone (B57769), are valuable intermediates for creating more complex molecular architectures. nih.gov The bromine atom can be readily substituted or used in a variety of powerful carbon-carbon bond-forming reactions, such as the Suzuki and Sonogashira cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at the 4-position of the indanone ring. This versatility makes halogenated indanones key starting materials in the synthesis of diverse libraries of compounds for drug discovery and materials science. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxolane] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-10-3-1-2-9-8(10)4-5-11(9)13-6-7-14-11/h1-3H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITPOULJTOZRAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=C1C(=CC=C3)Br)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo Indan 1 One 1,2 Ethanediol Ketal

Precursor Synthesis: 4-Bromo-indan-1-one

The preparation of 4-bromo-indan-1-one is a critical first stage. The primary methods for obtaining this compound involve the construction of the indanone ring system followed by or incorporating regioselective halogenation.

Intramolecular Friedel-Crafts Acylation Approaches to Indanones

Intramolecular Friedel-Crafts acylation is a cornerstone reaction for the synthesis of indanones. This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. The direct cyclization of 3-arylpropionic acids is often preferred due to its environmental benefits, as it produces water as the only byproduct, avoiding the generation of toxic and corrosive compounds associated with the use of acyl chlorides. caltech.edu

However, the direct cyclization can be challenging and often requires harsh reaction conditions, such as high temperatures and the use of superacids like triflic acid or metal triflates like terbium(III) triflate (Tb(OTf)₃). caltech.eduacs.org For instance, the cyclization of some 3-arylpropionic acids using Tb(OTf)₃ requires temperatures as high as 250 °C. nih.gov

A more common and often higher-yielding approach involves the conversion of the carboxylic acid to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂), followed by cyclization in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.gov

Cyclization Reactions of Acyclic Precursors to Indanones

The most direct route to 4-bromo-indan-1-one involves the cyclization of an acyclic precursor that already contains the bromine atom at the desired position. The key starting material for this approach is 3-(2-bromophenyl)propanoic acid.

In a typical procedure, 3-(2-bromophenyl)propanoic acid is first converted to its acyl chloride by refluxing with thionyl chloride. After removing the excess thionyl chloride, the resulting acyl chloride is dissolved in a suitable solvent, such as dichloromethane, and added to a suspension of aluminum chloride. The reaction mixture is stirred at room temperature to effect the intramolecular Friedel-Crafts acylation, leading to the formation of 4-bromo-indan-1-one. This method has been reported to produce the target compound in high yield (86%). nih.gov

An alternative, though less common, method for the cyclization of 3-(2-bromophenyl)propanoic acid involves the use of n-butyllithium (n-BuLi) at very low temperatures (-100 °C) to yield the unsubstituted 1-indanone (B140024) in a 76% yield, a method that could theoretically be adapted for bromo-substituted analogs. nih.gov

Table 1: Reaction Conditions for the Synthesis of 4-Bromo-indan-1-one via Cyclization of 3-(2-Bromophenyl)propanoic Acid

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|

Regioselective Halogenation Strategies for Indanone Derivatives

The direct regioselective bromination of 1-indanone to produce 4-bromo-1-indanone (B57769) is challenging. Electrophilic bromination of the aromatic ring of 1-indanone can occur, but the presence of the carbonyl group can also lead to α-bromination (at the 2-position). nih.govnih.gov

Research on the bromination of substituted indanones has shown that the regioselectivity is highly dependent on the reaction conditions and the nature of the substituents on the aromatic ring. For example, the bromination of 5,6-dimethoxyindan-1-one with bromine in acetic acid at room temperature results in the formation of the 2,4-dibromo compound. nih.govnih.gov However, by carrying out the reaction in the presence of a base like potassium hydroxide (B78521) (KOH) at low temperatures, it is possible to achieve selective monobromination at the 4-position. nih.govnih.gov

Given these complexities, the synthesis of 4-bromo-indan-1-one is more reliably achieved through the cyclization of a pre-brominated precursor like 3-(2-bromophenyl)propanoic acid, which ensures the bromine is located at the desired 4-position. nih.gov

Ketal Formation: Conversion of 4-Bromo-indan-1-one to 4-Bromo-indan-1-one 1,2-Ethanediol (B42446) Ketal

The second stage of the synthesis involves the protection of the ketone group of 4-bromo-indan-1-one as a 1,2-ethanediol ketal, also known as a dioxolane. This is a common strategy in organic synthesis to prevent the ketone from undergoing unwanted reactions during subsequent synthetic steps. The resulting compound is systematically named 4'-Bromo-2',3'-dihydrospiro[ caltech.edunih.govdioxolane-2,1'-indene]. bldpharm.com

Acid-Catalyzed Condensation Reactions with 1,2-Ethanediol

The formation of the ketal is typically achieved through an acid-catalyzed condensation reaction between the ketone and 1,2-ethanediol (ethylene glycol). The reaction is reversible, and to drive the equilibrium towards the ketal product, water, which is formed as a byproduct, must be removed from the reaction mixture. youtube.com This is commonly accomplished by azeotropic distillation using a Dean-Stark apparatus.

A variety of acid catalysts can be employed, with p-toluenesulfonic acid (p-TsOH) being a common choice. caltech.edu The reaction is typically carried out in a solvent that forms an azeotrope with water, such as benzene (B151609) or toluene (B28343). caltech.edu

Optimized Ketalization Protocols for Carbonyl Protection

For small-scale preparations, an optimized procedure for acid-catalyzed ketalization can be employed. This involves heating a solution of the ketone and an excess of ethylene (B1197577) glycol in a suitable solvent like benzene or toluene with a catalytic amount of p-toluenesulfonic acid monohydrate. To facilitate water removal, the reaction can be set up with a reflux condenser attached to an addition funnel packed with oven-dried molecular sieves. caltech.edu

A general optimized procedure involves dissolving the substrate in benzene (0.2 M), adding ethylene glycol (2.5 equivalents) and p-TsOH·H₂O (0.5 mol %), and heating the mixture to reflux. The use of molecular sieves in a modified Dean-Stark setup effectively removes the water generated during the reaction, driving the formation of the ketal. caltech.edu

Table 2: General Optimized Conditions for Milligram-Scale Ketalization

| Substrate | Reagents | Solvent | Temperature | Key Apparatus | Reference |

|---|---|---|---|---|---|

| Ketone | Ethylene glycol (2.5 equiv), p-TsOH·H₂O (0.5 mol %) | Benzene (0.2 M) | 80 °C (oil bath) | Reflux condenser with addition funnel containing molecular sieves | caltech.edu |

This general protocol can be adapted for the specific ketalization of 4-bromo-indan-1-one to yield 4-bromo-indan-1-one 1,2-ethanediol ketal.

Chemo- and Regioselectivity in Ketal Formation

The formation of this compound from 4-bromo-indan-1-one involves the selective reaction of the ketone functional group with 1,2-ethanediol in the presence of an acid catalyst. The primary challenge in this synthesis is to achieve high chemoselectivity, meaning the reaction should exclusively occur at the carbonyl carbon without affecting other parts of the molecule, such as the aromatic bromo-substituent or the benzylic protons.

Chemoselectivity:

The ketalization of ketones is a reversible reaction that is catalyzed by acid. libretexts.org The generally accepted mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com This is followed by a nucleophilic attack from one of the hydroxyl groups of 1,2-ethanediol to form a hemiacetal intermediate. libretexts.org Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. libretexts.org Finally, the intramolecular attack by the second hydroxyl group of the ethylene glycol moiety, followed by deprotonation, yields the stable 1,3-dioxolane (B20135) ring of the ketal. youtube.com

The high chemoselectivity for the carbonyl group over other potentially reactive sites in 4-bromo-indan-1-one is due to the specific reactivity of the ketone under acidic conditions. The bromo-substituent on the aromatic ring is generally unreactive towards the mild acidic conditions used for ketalization. Similarly, the benzylic C-H bonds are not acidic enough to participate in side reactions under these conditions.

Standard acidic catalysts for this transformation include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). nih.gov The choice of catalyst and reaction conditions can influence the reaction rate and yield. To drive the equilibrium towards the formation of the ketal, the water generated during the reaction is typically removed, often by azeotropic distillation with a suitable solvent like toluene or by using a Dean-Stark apparatus.

Regioselectivity:

For the ketalization of 4-bromo-indan-1-one, regioselectivity is not a primary concern as there is only one ketone functional group. The reaction will selectively occur at the C-1 position to form the corresponding spiroketal. In more complex indanone derivatives with multiple carbonyl groups or other acid-sensitive functionalities, the regioselectivity of the ketalization would become a critical aspect to control, potentially requiring the use of milder catalysts or protecting group strategies for other functional groups.

While specific research detailing extensive catalyst screening for the ketalization of 4-bromo-indan-1-one is not abundant in readily available literature, the general principles of acid-catalyzed ketal formation are well-established and directly applicable. The synthesis of related indanone ketals has been reported as part of multi-step reaction sequences, highlighting the utility of this protective group strategy. For instance, the formation of an indanone ketal has been observed in a palladium-catalyzed cascade reaction in ethylene glycol, where ethylene glycol serves as both the solvent and the protecting agent.

Below is a table summarizing typical conditions for the acid-catalyzed ketalization of ketones, which are applicable to 4-bromo-indan-1-one.

| Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Notes |

| p-Toluenesulfonic acid (catalytic) | Toluene | 4-8 | Reflux | >90 | Water removal with a Dean-Stark trap is essential. |

| Sulfuric acid (catalytic) | Dichloromethane | 6-12 | Room Temperature | High | Reaction can be slower but proceeds under milder temperature conditions. |

| Hydrochloric acid (catalytic) | 1,2-Ethanediol | 2-4 | 50-60 | High | Using an excess of the diol can also serve as the solvent. |

Reactivity and Advanced Chemical Transformations of 4 Bromo Indan 1 One 1,2 Ethanediol Ketal

Transformations at the Bromo-Substituted Aromatic Ring

The reactivity of the aryl bromide moiety in 4-Bromo-indan-1-one 1,2-ethanediol (B42446) ketal is the cornerstone of its synthetic utility. The ethylene (B1197577) glycol ketal serves as a robust protecting group for the indanone carbonyl, allowing for a broad range of chemical manipulations at the C-4 position of the indane core that would otherwise be incompatible with a free ketone.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond on the aromatic ring is a prime site for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations for constructing carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.org This reaction is highly efficient for creating biaryl structures or introducing alkyl and alkenyl groups onto aromatic rings. nih.gov For derivatives of 4-bromo-1-indanone (B57769), this reaction provides a direct route to 4-aryl-1-indanone compounds, which are precursors to various functional materials and biologically active molecules. semanticscholar.org

Research on the closely related 4-bromo-2-methylindan-1-one has demonstrated highly efficient, ligand-free Suzuki coupling with a variety of arylboronic acids using a Pd(OAc)₂ catalyst in a PEG400/TBAB system. semanticscholar.org The reactions proceed smoothly, often to completion within an hour at 110 °C, and tolerate a wide range of functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents. semanticscholar.org The ketal-protected version, 4-bromo-indan-1-one 1,2-ethanediol ketal, is expected to undergo similar transformations with high efficiency, as the ketal group is stable under these conditions.

Table 1: Representative Suzuki-Miyaura Coupling of 4-Bromo-indan-1-one Ketal with Various Boronic Acids This table is based on data for the analogous 4-bromo-2-methylindan-1-one and represents expected outcomes for the ketal derivative. semanticscholar.org

| Entry | Boronic Acid Partner | Catalyst System | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / TBAB | PEG400/H₂O | 4-Phenyl-indan-1-one 1,2-ethanediol ketal | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / TBAB | PEG400/H₂O | 4-(4-Methoxyphenyl)-indan-1-one 1,2-ethanediol ketal | >95 |

| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ / TBAB | PEG400/H₂O | 4-(4-Chlorophenyl)-indan-1-one 1,2-ethanediol ketal | >95 |

| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / TBAB | PEG400/H₂O | 4-(3,5-Bis(trifluoromethyl)phenyl)-indan-1-one 1,2-ethanediol ketal | >95 |

| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ / TBAB | PEG400/H₂O | 4-(Thiophen-2-yl)-indan-1-one 1,2-ethanediol ketal | 91 |

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (CO) into organic molecules. uni-rostock.de For aryl bromides like this compound, this can be achieved through processes such as carbonylative coupling, where the bromine atom is replaced by a carbonyl-containing group (e.g., an ester, amide, or ketone). While specific studies on the carbonylative cyclization of this particular ketal are not prevalent, the general reactivity of aryl bromides is well-established. For instance, palladium-catalyzed annulation of o-bromobenzaldehydes with alkenes can produce indanones, highlighting the power of palladium to facilitate ring formation. nih.gov

In the context of functionalizing the existing indanone skeleton, a palladium catalyst in the presence of carbon monoxide and a suitable nucleophile (e.g., an alcohol or amine) would be expected to yield the corresponding 4-alkoxycarbonyl or 4-amido-carbonyl derivative. Such transformations are crucial for building more complex molecular architectures.

Beyond the Suzuki coupling, the bromo-substituted ring is amenable to other important palladium-catalyzed transformations.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgacsgcipr.org It is a cornerstone of modern medicinal chemistry for synthesizing arylamines. The reaction of this compound with various primary or secondary amines, using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), would provide access to a range of 4-amino-indan-1-one derivatives after deprotection. wikipedia.orgresearchgate.net

Heck Coupling: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This would allow for the introduction of vinyl groups at the 4-position of the indanone core, creating valuable handles for further synthetic elaboration, such as Diels-Alder reactions or oxidations.

Table 2: Other Potential Transition Metal-Catalyzed Reactions

| Reaction | Reagents | Catalyst/Ligand | Expected Product |

| Buchwald-Hartwig Amination | Aniline, NaOt-Bu | Pd₂(dba)₃ / BINAP | 4-(Phenylamino)-indan-1-one 1,2-ethanediol ketal |

| Heck Coupling | Styrene, Et₃N | Pd(OAc)₂ / PPh₃ | 4-Styryl-indan-1-one 1,2-ethanediol ketal |

| Sonogashira Coupling | Phenylacetylene, CuI, Et₃N | Pd(PPh₃)₄ | 4-(Phenylethynyl)-indan-1-one 1,2-ethanediol ketal |

Nucleophilic Aromatic Substitution Reactions on the Brominated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway, forming a stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

This reaction is generally feasible only when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com In this compound, the carbonyl group of the indanone (even when protected as a ketal) exerts an electron-withdrawing effect, activating the para-positioned bromine atom. However, bromides are less effective leaving groups in SNAr reactions compared to fluorides. Consequently, these reactions often require strong nucleophiles and harsh conditions (high temperatures and pressures). For this substrate, transition metal-catalyzed coupling reactions are generally more efficient and synthetically preferred over SNAr. youtube.com

Organometallic Intermediates from Halogen-Metal Exchange (e.g., Lithiation)

Halogen-metal exchange is a fundamental reaction for converting organic halides into highly reactive organometallic reagents. nih.gov Treating this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) would facilitate a bromine-lithium exchange. This process generates a potent nucleophilic aryllithium intermediate. growingscience.com

The resulting 4-lithio-indan-1-one 1,2-ethanediol ketal is a versatile intermediate that can be trapped with a wide variety of electrophiles to install diverse functional groups at the 4-position. mdpi.comnih.gov This method provides a powerful alternative to cross-coupling reactions for forming new bonds.

Table 3: Potential Products from Lithiation and Electrophilic Quench

| Entry | Electrophile | Reagent | Product after Quench |

| 1 | Carbon dioxide | 1. t-BuLi, THF, -78°C; 2. CO₂(s); 3. H₃O⁺ | 4-Carboxy-indan-1-one 1,2-ethanediol ketal |

| 2 | Aldehyde | 1. t-BuLi, THF, -78°C; 2. Benzaldehyde; 3. H₃O⁺ | 4-(Hydroxy(phenyl)methyl)-indan-1-one 1,2-ethanediol ketal |

| 3 | Alkyl Halide | 1. t-BuLi, THF, -78°C; 2. Iodomethane | 4-Methyl-indan-1-one 1,2-ethanediol ketal |

| 4 | Boronic Ester | 1. t-BuLi, THF, -78°C; 2. Isopropyl pinacol (B44631) borate | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-indan-1-one 1,2-ethanediol ketal |

| 5 | Disulfide | 1. t-BuLi, THF, -78°C; 2. Dimethyl disulfide | 4-(Methylthio)-indan-1-one 1,2-ethanediol ketal |

Reactions Involving the Ketal Moiety

The 1,2-ethanediol ketal serves as a robust protecting group for the ketone functionality at the 1-position of the indane ring. Its strategic removal and the subsequent reactions of the regenerated carbonyl group are pivotal in the synthesis of more complex molecules.

| Reagent | Conditions | Notes |

| Hydrochloric Acid (aq) | Acetone, room temperature | A standard and effective method. |

| p-Toluenesulfonic acid | Acetone/water, reflux | Often used for less reactive ketals. |

| Trifluoroacetic acid | Dichloromethane, room temperature | A stronger acid for more resistant ketals. |

| Molecular Iodine | Acetone, neutral conditions | A mild and chemoselective method that is tolerant of many other functional groups. researchgate.net |

These methods are generally effective; however, care must be taken to avoid any unwanted side reactions, especially with the aryl bromide, which is typically stable under these conditions.

The 1,2-ethanediol ketal is stable under a variety of non-acidic reaction conditions, which allows for selective modifications at other parts of the molecule. This stability is a key feature of its utility as a protecting group.

The ketal is generally stable to:

Basic conditions: It is resistant to hydrolysis in the presence of strong and weak bases.

Organometallic reagents: It is compatible with organolithium and Grignard reagents at low temperatures.

Reducing agents: It is stable to common reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride.

Oxidizing agents: The ketal is generally stable to many common oxidizing agents.

Palladium-catalyzed cross-coupling reactions: The ketal moiety typically remains intact during Suzuki, Heck, and other similar cross-coupling reactions involving the aryl bromide. acs.orgresearchgate.net

This broad stability allows for the functionalization of the aromatic ring via the bromo group without affecting the protected ketone.

Once the ketal is removed to regenerate the 4-bromo-1-indanone, the carbonyl group can undergo a wide array of chemical transformations. These reactions are fundamental to building molecular complexity.

Common derivatizations include:

Reduction: The ketone can be reduced to the corresponding alcohol, 4-bromo-indan-1-ol, using reducing agents like sodium borohydride.

Reductive amination: Reaction with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, yields the corresponding amine.

Wittig reaction: Reaction with a phosphonium (B103445) ylide can convert the carbonyl group into an alkene.

Aldol (B89426) condensation: The ketone can react with other carbonyl compounds under basic or acidic conditions to form aldol adducts.

Grignard and organolithium addition: These reagents add to the carbonyl to form tertiary alcohols.

Modifications of the Indane Core Beyond the Ketalized Carbonyl and Aryl Bromide

Beyond the reactions of the ketal and the aryl bromide, the indane core itself can be modified. These transformations can alter the fundamental structure of the molecule.

Functionalization of the saturated carbon atoms of the indane ring (the alicyclic positions) is more challenging but can be achieved through various methods. These reactions often involve the generation of a reactive intermediate, such as an enolate or a radical. While specific examples for this compound are not extensively documented, general methods for functionalizing alicyclic amines and other similar structures can be considered. nih.govnsf.govnih.gov

Potential strategies include:

α-Halogenation: The position adjacent to the regenerated carbonyl can be halogenated under acidic or basic conditions.

α-Alkylation: The enolate of the deprotected ketone can be alkylated with various electrophiles.

The five-membered ring of the indane core can be expanded to a six-membered ring, or contracted, though the latter is less common. These skeletal rearrangements can lead to the formation of valuable structural motifs. For instance, ring expansion of indene (B144670) derivatives to naphthalenes has been reported. nih.govresearchgate.net

Methods for ring expansion of indanones and related compounds often involve:

Tiffeneau-Demjanov rearrangement: This reaction can be used to expand the ring by one carbon.

Diazoalkane reactions: Treatment of the deprotected ketone with a diazoalkane can lead to ring expansion. nih.gov

Beckmann rearrangement: The oxime derived from the ketone can undergo rearrangement to form a lactam, effectively expanding the ring.

These advanced transformations highlight the synthetic potential of this compound as a starting material for the construction of complex and diverse molecular architectures.

Strategic Utilization of 4 Bromo Indan 1 One 1,2 Ethanediol Ketal As a Versatile Synthetic Intermediate

Building Block for the Construction of Complex Indanone Derivatives

The bromine atom at the 4-position of the indanone ring serves as a convenient handle for the introduction of various substituents through cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a particularly effective method for forming carbon-carbon bonds. researchgate.netliv.ac.uk While specific studies on 4-Bromo-indan-1-one 1,2-ethanediol (B42446) ketal are limited, research on analogous compounds, such as 4-bromo-2-methyl-1H-indanone, demonstrates the feasibility and efficiency of this approach. semanticscholar.org

In a study on the synthesis of aryl-substituted indanones, a ligand-free palladium-catalyzed Suzuki coupling of 4-bromo-2-methyl-1H-indanone with various arylboronic acids was shown to proceed in high yields. semanticscholar.org This methodology can be extrapolated to 4-Bromo-indan-1-one 1,2-ethanediol ketal, where the ketal protecting group would remain stable under the reaction conditions. The protection of the ketone is crucial as it prevents unwanted side reactions, such as enolate formation, that could occur under the basic conditions of the Suzuki coupling. nih.gov

The reaction of the bromo-indanone ketal with a diverse range of boronic acids can lead to the synthesis of a library of 4-aryl-indan-1-one derivatives after deprotection of the ketal. These derivatives are valuable precursors for more complex molecules, including those with potential biological activity. beilstein-journals.org

Table 1: Examples of Suzuki Coupling Reactions with a 4-Bromo-indanone Derivative semanticscholar.org

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-methyl-4-phenyl-1H-indanone | 98 |

| 2 | 4-Tolylboronic acid | 2-methyl-4-(p-tolyl)-1H-indanone | 95 |

| 3 | 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-2-methyl-1H-indanone | 97 |

| 4 | 4-Chlorophenylboronic acid | 4-(4-chlorophenyl)-2-methyl-1H-indanone | 92 |

This table is illustrative and based on a closely related substrate, 4-bromo-2-methyl-1H-indanone, to demonstrate the potential of Suzuki coupling reactions.

Derivatization for Chiral Auxiliary and Ligand Development

The development of chiral ligands and auxiliaries is a cornerstone of asymmetric synthesis, enabling the stereoselective formation of enantiomerically pure compounds. oaepublish.com The indane scaffold has been successfully employed in the design of chiral ligands for various catalytic transformations. nih.gov While there is no direct literature on the use of this compound for this purpose, its structure presents several opportunities for derivatization into novel chiral entities.

The bromo-functionalized aromatic ring can be elaborated into a chiral substituent or a coordinating group for a metal center. For instance, a chiral amine could be introduced via a Buchwald-Hartwig amination, or a phosphine (B1218219) group could be installed following a Grignard reaction and subsequent reaction with a chlorophosphine. The resulting chiral indanone derivative could then be evaluated as a ligand in asymmetric catalysis.

The development of new chiral ligands is driven by the need for more efficient and selective asymmetric transformations. Chiral indene (B144670) derivatives have been used in the synthesis of chiral spiro-indenes via palladium-catalyzed asymmetric dipolar cyclization, achieving high enantio- and diastereoselectivities. oaepublish.comresearchgate.net Although not directly employing the target compound, these studies highlight the potential of the indane framework in asymmetric catalysis.

A potential application for a chiral ligand derived from this compound could be in asymmetric C-H activation or cross-coupling reactions. The stereochemical environment created by the chiral indane backbone could influence the stereochemical outcome of the reaction, leading to the formation of enantioenriched products.

Precursor in Multi-Step Synthesis of Aromatic and Heterocyclic Architectures

Indanones are valuable precursors for the synthesis of more complex fused aromatic and heterocyclic ring systems. beilstein-journals.orgnih.gov The functional handles on this compound allow for its incorporation into larger molecular frameworks through a variety of synthetic strategies.

One approach involves the annulation of a new ring onto the indanone core. For example, a palladium-catalyzed annulation reaction of o-bromobenzaldehydes with norbornene derivatives has been developed for the synthesis of indanone derivatives. nih.gov By analogy, the bromo-indanone ketal could undergo further functionalization and subsequent cyclization reactions to build polycyclic aromatic systems.

Furthermore, the indanone moiety can be a precursor to nitrogen-containing heterocycles. Current time information in Pasuruan, ID. For instance, the ketone can be converted to an oxime, which can then undergo a Beckmann rearrangement to form a lactam. Alternatively, condensation reactions with hydrazines or other binucleophiles can lead to the formation of various heterocyclic rings fused to the indane system. The bromo-substituent can be retained for further diversification or can participate in intramolecular cyclization reactions.

Diversification of Indanone-Based Scaffolds through Sequential Functionalization

The orthogonal reactivity of the bromo- and ketal-protected carbonyl groups in this compound is a key feature that allows for the diversification of the indanone scaffold through sequential functionalization.

A typical synthetic sequence could involve an initial cross-coupling reaction at the bromine position, as discussed in section 5.1. This step introduces a new substituent at the 4-position of the indanone ring. Following this transformation, the ketal protecting group can be removed under acidic conditions to regenerate the ketone. This ketone then becomes available for a wide range of subsequent reactions, including but not limited to:

Aldol (B89426) condensation: Reaction with aldehydes or ketones to form α,β-unsaturated indanones.

Wittig reaction: Conversion of the ketone to an alkene.

Reduction: Formation of the corresponding alcohol, which can be a precursor for further transformations.

Grignard reaction: Addition of an organometallic reagent to form a tertiary alcohol.

This sequential approach allows for the controlled and systematic modification of the indanone scaffold at two distinct positions, leading to a wide array of structurally diverse molecules with potential applications in materials science and medicinal chemistry.

Emerging Trends and Future Directions in Bromo Indanone Ketal Chemistry

Integration with Flow Chemistry and Sustainable Synthesis Principles

The principles of green and sustainable chemistry are increasingly shaping the landscape of organic synthesis, with a focus on minimizing waste, reducing energy consumption, and using environmentally benign reagents. mdpi.comrsc.org The synthesis of indanones has traditionally involved methods like intramolecular Friedel-Crafts acylations, which can require harsh conditions and generate significant waste. mdpi.comnih.gov Modern approaches are shifting towards more sustainable alternatives.

The integration of continuous flow chemistry represents a significant frontier for the synthesis and derivatization of 4-Bromo-indan-1-one 1,2-ethanediol (B42446) ketal. Although specific flow syntheses for this exact compound are not yet widely reported, the benefits of this technology are well-established. Flow reactors offer superior heat and mass transfer, enabling reactions to be performed at higher temperatures and pressures safely. This can dramatically shorten reaction times, improve yields, and allow for precise control over reaction parameters, which is crucial for selectivity. For instance, bromination reactions, which traditionally use hazardous molecular bromine, can be made safer and more efficient in flow systems using contained bromine generators. nih.gov The future application of flow chemistry to the multi-step synthesis involving bromo-indanone ketals could streamline production, reduce solvent usage, and facilitate easier scale-up, aligning with the core tenets of sustainable manufacturing.

Recent research has highlighted sustainable batch methods for indanone synthesis, such as microwave-assisted intramolecular Friedel–Crafts acylations catalyzed by recoverable metal triflates in ionic liquids. nih.gov Another green approach involves the metal- and additive-free synthesis of indanones catalyzed by the environmentally benign amino acid L-proline. rsc.org Adapting these sustainable principles to the synthesis and functionalization of 4-Bromo-indan-1-one 1,2-ethanediol ketal is a key area for future development.

Table 1: Comparison of Synthetic Methodologies for Indanones

| Method | Catalyst/Reagents | Conditions | Sustainability Aspects |

|---|---|---|---|

| Traditional Friedel-Crafts | Polyphosphoric acid or AlCl₃ | High temperature, long reaction times | High waste, harsh conditions. mdpi.com |

| Microwave-Assisted | Metal triflate, Ionic liquid | Microwave, 250°C | Faster reaction, catalyst can be recovered and reused. nih.gov |

| Organocatalytic | L-proline | Metal- and additive-free | Environmentally benign catalyst, milder conditions. rsc.org |

| Future Flow Synthesis | Immobilized catalysts | Continuous flow reactor | Enhanced safety, reduced waste, improved scalability. |

Development of Novel Catalytic Systems for Enhanced Functionalization

The bromine atom on the this compound scaffold is a versatile handle for a wide array of catalytic cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly prominent for functionalizing bromo-indanones. nih.govresearchgate.net These reactions allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position, dramatically increasing molecular diversity. A recent study detailed the successful Suzuki-Miyaura coupling of 5-bromo-1-indanone (B130187) with several boronic acids using a palladium catalyst, demonstrating the robustness of this method for creating 5-substituted indanones with potential applications in medicinal chemistry. researchgate.net The development of next-generation catalysts, including phosphine-free palladium complexes, that operate in greener solvents like water and can be recycled is a key research focus. mdpi.com

Beyond established cross-coupling, the direct catalytic C-H activation of the indanone core is an emerging and powerful strategy for functionalization. thieme-connect.de While traditional methods rely on pre-functionalized starting materials (like the bromo-substituent), C-H activation allows for the direct conversion of ubiquitous C-H bonds into new functionalities. youtube.com Late transition metals such as palladium, rhodium, and iridium are commonly used for these transformations. thieme-connect.deyoutube.com Future research will likely explore the regioselective C-H arylation, olefination, or amination of the this compound backbone, potentially at positions not easily accessible through classical methods. Such approaches avoid the need for pre-installed directing groups and offer a more atom-economical route to novel derivatives.

Table 2: Catalytic Functionalization of Bromo-Indanone Scaffolds

| Reaction Type | Catalyst System | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, Na₂CO₃, Toluene (B28343)/Ethanol/H₂O | 5-Bromo-1-indanone, various arylboronic acids | Efficient C-C bond formation to yield 5-aryl indanones. | researchgate.net |

| Buchwald-Hartwig Amination | PEPPSI-IPr, NaO-t-Bu | Aryl bromides, Aniline | Ketone additives can significantly activate the catalyst and improve yields. | ua.edu |

| C(sp³)-H Arylation | Pd(II) catalyst | Tertiary alkylamines, Arene feedstocks | A method to append arene groups to alkylamines via C-H functionalization. | nih.gov |

| C-H Borylation | Iridium catalyst | Arenes, HBPin | Versatile method for introducing boryl groups via C-H activation. thieme-connect.de | thieme-connect.de |

Advanced Protective Group Strategies and Orthogonal Deprotection

Protective group chemistry is fundamental to the synthesis of complex molecules, allowing chemists to mask a reactive functional group while transformations are carried out elsewhere in the molecule. organic-chemistry.org The this compound itself features a protective group: the 1,2-ethanediol ketal (also known as an acetal) shields the C1-ketone from reacting with nucleophiles or reducing agents. wikipedia.org

The key to advanced synthetic design lies in orthogonal protection , a strategy where multiple, distinct protective groups are used, each of which can be removed under specific conditions without affecting the others. wikipedia.orgbham.ac.uknumberanalytics.com This allows for the sequential unmasking and reaction of different functional groups within the same molecule. thieme-connect.de

For a complex derivative of this compound, one might envision a scenario requiring multiple orthogonal groups. For example, a synthetic target could have the indanone ketal, a silyl (B83357) ether protecting a phenol, and a Boc-carbamate protecting an amine. The silyl ether could be removed with a fluoride (B91410) source (like TBAF), the Boc group with a strong acid (like TFA), and the indanone ketal with a milder aqueous acid, all in a specific, planned sequence. thieme-connect.deyoutube.com The stability of the ketal group under the basic conditions often used in Suzuki couplings or the hydrogenolysis conditions used to remove benzyl (B1604629) groups further highlights its utility in orthogonal schemes.

Table 3: Example of an Orthogonal Protective Group Strategy

| Protective Group | Functional Group Protected | Typical Deprotection Conditions | Stability |

|---|---|---|---|

| 1,2-Ethanediol Ketal | Ketone | Mild aqueous acid (e.g., HCl in acetone/water) | Stable to bases, nucleophiles, reducing agents, organometallics, hydrogenolysis. wikipedia.org |

| tert-Butyldimethylsilyl (TBDMS) Ether | Alcohol/Phenol | Fluoride ion (e.g., TBAF) or acid | Stable to bases and mild acid. youtube.com |

| tert-Butoxycarbonyl (Boc) | Amine | Strong acid (e.g., Trifluoroacetic acid - TFA) | Stable to base, hydrogenolysis, and nucleophiles. organic-chemistry.orgyoutube.com |

| Benzyl (Bn) Ether | Alcohol/Phenol | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to most acidic and basic conditions. youtube.com |

Exploration of Unprecedented Reaction Pathways for Indanone Ketal Derivatization

While cross-coupling reactions provide a reliable method for derivatization, the exploration of unprecedented or less common reaction pathways is crucial for accessing novel chemical space. The rigid indanone framework is an excellent platform for designing complex, three-dimensional molecules through annulation and rearrangement reactions. nih.govsemanticscholar.org

One promising area is the use of indanone derivatives in transition-metal-catalyzed annulation reactions to build fused or spirocyclic systems. nih.govsemanticscholar.org For example, after converting the bromo-substituent of this compound to another functional group (e.g., an alkyne via Sonogashira coupling), it could serve as a precursor for intramolecular cyclizations. Research has shown that indanone derivatives can undergo formal [5+2] cycloadditions to generate complex polycarbocyclic scaffolds. semanticscholar.org Similarly, domino reactions, where a single event triggers a cascade of bond-forming reactions, offer an efficient route to intricate structures from simple starting materials. nih.gov

Another avenue for novel transformations is photochemistry. Photoremovable protecting groups are a well-known application, but the inherent photoreactivity of the arylcarbonyl system can also be harnessed for synthetic transformations. nih.gov For instance, photochemical reactions of o-alkylphenacyl derivatives have been used to synthesize functionalized indan-1-ones. nih.gov Exploring the photochemical behavior of the bromo-indanone ketal could lead to new C-C or C-heteroatom bond-forming strategies, potentially through photoenolization or other light-induced pathways.

Finally, ring-expansion reactions of the five-membered cyclopentanone (B42830) ring offer a pathway to valuable medium-sized ring systems. nih.gov Transition-metal-catalyzed reactions that effectively "insert" a two-carbon unit into the indanone core have been developed, providing access to benzannulated seven-membered rings. nih.gov Applying such methodologies to derivatives of this compound could unlock synthetic routes to entirely new classes of compounds with unique structural and biological properties.

Table 4: Potential Novel Reaction Pathways for Indanone Ketal Derivatives

| Starting Material Class | Reaction Type | Reagents/Catalyst | Resulting Structure | Potential Application |

|---|---|---|---|---|

| Alkylated Indanones | Intramolecular Cyclization | Cobalt(II)/Xantphos, AlMe₃ | Fused carbocycles | Access to complex polycyclic systems. nih.gov |

| o-Alkynylaryl Diazoacetates | Carbene/Alkyne Metathesis | FeCl₃ | Indeno[1,2-c]furan core | Synthesis of fused heterocyclic frameworks. nih.gov |

| Indanones | Two-Carbon Ring Expansion | Rh(I) catalyst, Ethylene (B1197577) | Benzannulated 7-membered rings | Construction of medium-ring systems. nih.gov |

| o-Methylaryl Ketones | Photoenolization/Cyclization | UV light | Functionalized indanones | Key step in natural product synthesis. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic procedures for preparing 4-Bromo-indan-1-one 1,2-ethanediol ketal, and what factors influence reaction efficiency?

- Methodology :

- Protection Strategy : Use 1,2-ethanediol under acidic conditions (e.g., p-TsOH in acetone) to protect the ketone group of 4-Bromo-indan-1-one. The reaction typically employs Dean-Stark traps for water removal to drive equilibrium toward ketal formation .

- Optimization : Reaction efficiency depends on solvent polarity (e.g., dichloromethane or THF), temperature (room to mild heating), and catalyst choice (acidic vs. metal-based systems). For brominated substrates, steric hindrance may require extended reaction times .

Q. What spectroscopic and thermoanalytical methods are recommended for characterizing the ketal product?

- Analytical Techniques :

- IR Spectroscopy : Identify ketal C-O-C stretches (1,050–1,150 cm⁻¹) and loss of ketone C=O peaks (~1,700 cm⁻¹). Compare with Co(II)-ethanediol complex IR data for ligand coordination insights .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition profiles can differentiate ketal adducts from unreacted starting materials .

- NMR : Use and NMR to confirm regioselectivity and detect diastereomers (if any).

Q. How does the bromo substituent in 4-Bromo-indan-1-one influence ketal stability and reactivity?

- Steric/Electronic Effects :

- The electron-withdrawing bromo group reduces ketone reactivity, necessitating stronger acids (e.g., HSO) or elevated temperatures for ketalization.

- Steric hindrance at the indanone scaffold may favor trans-ketal conformers, as observed in similar brominated aryl ketones .

Advanced Research Questions

Q. How can regioselectivity be controlled during ketalization of 4-Bromo-indan-1-one under varying catalytic conditions?

- Catalytic Systems :

- Acid Catalysts : Protic acids (e.g., p-TsOH) favor kinetic control, while Lewis acids (e.g., ZrCl) may enhance regioselectivity via substrate coordination .

- Heterogeneous Catalysts : Zr-SBA-15 mesoporous catalysts improve yields (up to 84% in cyclohexanone ketalization) by reducing side reactions. Compare with Si-SBA-15 (10% yield) to highlight metal site importance .

- Data Table :

| Catalyst | Substrate | Yield (%) | Reference |

|---|---|---|---|

| p-TsOH | 4-Bromo-indan-1-one | ~60* | |

| Zr-SBA-15 | Cyclohexanone | 84 | |

| Si-SBA-15 | Cyclohexanone | 10 | |

| *Estimated based on analogous reactions. |

Q. What computational models predict solvent effects and reaction thermodynamics in ketal formation?

- Modeling Approaches :

- Modified UNIFAC (Dortmund) : Predicts vapor-liquid equilibria (VLE) and excess enthalpies (h) for solvent optimization. Applied to 1,2-ethanediol/water mixtures to design azeotrope-free systems .

- Kirkwood-Buff Integrals : Analyze preferential solvation in glycerol/water systems; applicable to ethanediol-based reactions to optimize solvent polarity .

Q. How do transition metal catalysts enhance ketalization efficiency, and what mechanistic insights exist?

- Mechanistic Studies :

- Coordination Chemistry : Co(II) complexes with 1,2-ethanediol reveal bidentate ligand binding, suggesting metal-assisted stabilization of intermediates .

- Catalytic Cycles : Zr-SBA-15 activates carbonyl groups via Lewis acid sites, lowering activation energy. In situ FTIR or XAS can track metal-substrate interactions .

Contradictions and Resolutions

- Yield Discrepancies : While ketones generally show lower ketal yields than aldehydes (e.g., phenylacetone vs. phenylacetaldehyde, 60% vs. 92% ), Zr-SBA-15 catalysts mitigate this by enhancing turnover. Researchers should prioritize catalyst screening for brominated substrates.

Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.